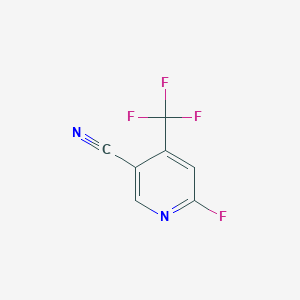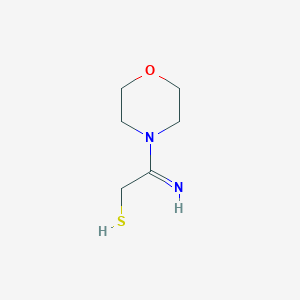
1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a chloro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-3-pyridinecarboxylic acid and piperazine.
Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using thionyl chloride.
Nucleophilic Substitution: The acid chloride is then reacted with piperazine to form the corresponding amide.
Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Acylation: Finally, the amine is acylated with ethanoyl chloride to yield 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Corresponding pyridine N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting central nervous system disorders, such as antipsychotics and antidepressants.
Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the development of ligands for G-protein coupled receptors.
Industrial Applications: It is employed in the synthesis of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to mood regulation, cognition, and behavior by acting as an agonist or antagonist at these receptors.
類似化合物との比較
5-(Piperazin-1-yl)pyridin-2-amine: Used as a reagent in the synthesis of anticancer agents.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.
Uniqueness: 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chloro group and ethanone moiety contribute to its reactivity and potential as a versatile intermediate in drug synthesis.
特性
分子式 |
C11H14ClN3O |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
1-(5-chloro-6-piperazin-1-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)9-6-10(12)11(14-7-9)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 |
InChIキー |
GENPXAYXMVFRPV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)
![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)




![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)





